molecular formula C10H20O2 B1584823 Hexyl isobutyrate CAS No. 2349-07-7

Hexyl isobutyrate

Cat. No.: B1584823
CAS No.: 2349-07-7
M. Wt: 172.26 g/mol
InChI Key: CYHBDKTZDLSRMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexyl isobutyrate, also known as hexyl 2-methylpropanoate, is primarily used as a flavor and fragrance compound . It is a concentrated aromatic ingredient that can be used in flavor and fragrance compounds according to legal and IFRA or FEMA GRAS/FDA guidelines . Therefore, its primary targets are the olfactory receptors that detect smell and taste.

Biochemical Pathways

This compound is a carboxylic ester, which is formed by the reaction of a carboxylic acid (in this case, isobutyric acid) with an alcohol (hexanol) . The biochemical pathways involved in the synthesis and breakdown of esters like this compound are well-studied.

Result of Action

The primary result of this compound’s action is the sensory perception of a specific smell or taste. When inhaled or ingested, this compound interacts with olfactory receptors, triggering a sensory response that is interpreted by the brain as a specific smell or taste . This makes this compound valuable in the food and fragrance industries, where it is used to enhance the sensory experience of products.

Preparation Methods

Hexyl isobutyrate can be synthesized through the esterification reaction between hexanol and isobutyric acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Hexanol+Isobutyric AcidHexyl Isobutyrate+Water\text{Hexanol} + \text{Isobutyric Acid} \rightarrow \text{this compound} + \text{Water} Hexanol+Isobutyric Acid→Hexyl Isobutyrate+Water

In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to separate the ester from the reaction mixture.

Chemical Reactions Analysis

Hexyl isobutyrate, like other esters, can undergo various chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and isobutyric acid.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of an ester with another alcohol, typically in the presence of an acid or base catalyst.

The major products formed from these reactions include hexanol, isobutyric acid, and other esters depending on the specific reagents used.

Scientific Research Applications

Hexyl isobutyrate has several applications in scientific research and industry:

Comparison with Similar Compounds

Hexyl isobutyrate can be compared to other esters with similar structures and properties:

    Ethyl butanoate: Known for its pineapple-like scent, it is used in flavorings and fragrances.

    Methyl butanoate: Has a fruity odor and is also used in the flavor and fragrance industry.

    Propyl isobutyrate: Known for its rum-like scent, it is used in flavorings.

This compound is unique due to its specific combination of hexanol and isobutyric acid, which gives it a distinct fruity scent that is different from other esters.

Properties

IUPAC Name

hexyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHBDKTZDLSRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047519
Record name Hexyl isobutyrate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Other Solid
Record name Propanoic acid, 2-methyl-, hexyl ester
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Boiling Point

198.00 to 199.00 °C. @ 760.00 mm Hg
Record name Hexyl 2-methylpropanoate
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Solubility

very slightly
Record name Hexyl 2-methylpropanoate
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CAS No.

2349-07-7
Record name Hexyl isobutyrate
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Record name Hexyl isobutyrate
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Record name Hexyl isobutyrate
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Record name Propanoic acid, 2-methyl-, hexyl ester
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Record name Hexyl isobutyrate
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Record name Hexyl isobutyrate
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Record name HEXYL ISOBUTYRATE
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Record name Hexyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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